2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide
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Overview
Description
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Compounds in this family are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with 4-isopropylphenyl acetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized quinazolinone compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, modulating their activity and leading to various biological outcomes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the bromine and isopropyl groups, potentially leading to different biological activities.
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-methylphenyl)acetamide: Similar structure with a chlorine atom instead of bromine and a methyl group instead of isopropyl.
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of isopropyl, which may affect its solubility and reactivity.
Uniqueness
The presence of the bromine atom and the isopropyl group in 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide may confer unique properties, such as increased lipophilicity, altered electronic effects, and specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
853318-73-7 |
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Molecular Formula |
C19H18BrN3O2 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-12(2)13-3-6-15(7-4-13)22-18(24)10-23-11-21-17-8-5-14(20)9-16(17)19(23)25/h3-9,11-12H,10H2,1-2H3,(H,22,24) |
InChI Key |
QMOGGJWDZJLTFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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